molecular formula C17H19N7O2 B2579030 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine CAS No. 896367-72-9

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

Cat. No.: B2579030
CAS No.: 896367-72-9
M. Wt: 353.386
InChI Key: JTJQTWBOOOQIAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperazine core substituted with two distinct pharmacophores:

  • Triazolopyrimidine system: The 3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl group introduces a fused heterocyclic system with hydrogen-bonding capabilities, likely influencing target affinity and selectivity.

Its design aligns with trends in medicinal chemistry to merge rigid heterocycles with flexible linkers (e.g., piperazine) for optimized pharmacokinetics .

Properties

IUPAC Name

7-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O2/c1-22-16-15(20-21-22)17(19-10-18-16)24-6-4-23(5-7-24)9-12-2-3-13-14(8-12)26-11-25-13/h2-3,8,10H,4-7,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJQTWBOOOQIAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine typically involves multiple steps, including the formation of the benzodioxole and triazolopyrimidine rings, followed by their coupling with the piperazine ring. One common method involves the use of palladium-catalyzed C-N cross-coupling reactions . The reaction conditions often include the use of a palladium catalyst, a suitable base such as cesium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones.

    Reduction: The triazolopyrimidine ring can be reduced under specific conditions to yield dihydro derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzodioxole moiety can yield quinones, while nucleophilic substitution on the piperazine ring can introduce various alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule for therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Compound Name / Structure Key Structural Differences Implications References
1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine Triazolopyrimidine core; benzodioxole-piperazine linker Enhanced rigidity and potential kinase affinity due to fused triazole-pyrimidine system
1-(3,4-Methylenedioxybenzyl)-4-(5-hydroxy-2-pyrimidyl)piperazine Replaces triazolopyrimidine with hydroxypyrimidine Reduced hydrogen-bonding capacity; possible lower target affinity but improved solubility
3-((4-(6-Bromo-2-(4-(4-(2-methoxyethyl)piperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole Imidazopyridine core; bromo and isoxazole substituents Broader steric bulk; potential for DNA interaction or kinase inhibition
5-Aryl-8-phenylpyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines Pyrazolo-triazolo-pyrimidine scaffold; lacks piperazine Increased planar rigidity; possible intercalation with nucleic acids or enzyme active sites

Pharmacological Targets

  • Triazolopyrimidine derivatives (e.g., the main compound) are often associated with kinase or phosphodiesterase inhibition due to their adenosine-mimetic fused rings .
  • Imidazopyridine-piperazine hybrids (e.g., ) are explicitly designed as kinase inhibitors, suggesting the main compound may share similar applications .

Physicochemical Properties

  • Lipophilicity : The benzodioxole group in the main compound increases lipophilicity compared to hydroxypyrimidine derivatives, possibly enhancing membrane permeability but reducing aqueous solubility .
  • Metabolic Stability: The methylenedioxy group in benzodioxole derivatives is known to resist CYP450-mediated oxidation, suggesting superior metabolic stability compared to non-bridged analogs .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine?

  • Methodology : The compound’s synthesis can be approached via multi-step heterocyclic coupling. For example, refluxing intermediates in ethanol with catalytic trifluoroacetic acid (TFA) under inert conditions (e.g., nitrogen) is effective for forming triazolopyrimidine-piperazine linkages. Ethanol’s polarity and boiling point (78°C) enable efficient condensation while minimizing side reactions .
  • Characterization : Post-synthesis purification via recrystallization (ethanol/water mixtures) and HPLC (≥95% purity thresholds) ensures quality. Structural confirmation requires 1^1H/13^{13}C NMR and IR spectroscopy to verify benzodioxole methyl and triazolo-proton environments .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

  • Analytical Workflow : Use HPLC with UV detection (e.g., 254 nm) to monitor degradation. Accelerated stability studies (40°C/75% RH for 6 months) paired with mass spectrometry identify hydrolytic or oxidative byproducts, particularly at the triazolo-pyrimidine moiety .

Q. What spectroscopic techniques are critical for resolving structural ambiguities in the triazolo-pyrimidine core?

  • Advanced Spectral Analysis : 1^1H NMR at 400 MHz can distinguish between tautomeric forms of the triazolo-pyrimidine system (e.g., 3-methyl vs. 1-methyl configurations). IR spectroscopy (1600–1700 cm1^{-1}) confirms carbonyl or C=N stretching in the benzodioxole and triazolo groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of analogs of this compound?

  • SAR Framework : Synthesize derivatives with substitutions at the benzodioxole methyl or triazolo-methyl groups. Test in vitro against targets like PDE enzymes (via fluorometric assays) or cancer cell lines (MTT assays). Computational docking (e.g., AutoDock Vina) predicts binding affinities to receptors like VEGFR2 or MMP9, guiding rational design .
  • Data Interpretation : Correlate logP values (HPLC-derived) with membrane permeability. For example, bulkier substituents on the piperazine ring may reduce bioavailability, requiring prodrug strategies .

Q. What experimental strategies resolve contradictions in enzymatic inhibition data across different assay platforms?

  • Methodological Calibration : Cross-validate results using orthogonal assays (e.g., radiometric vs. fluorometric PDE inhibition assays). Control for assay-specific variables like ATP concentration or pH. For instance, discrepancies in IC50_{50} values may arise from non-specific binding in high-throughput screens, necessitating surface plasmon resonance (SPR) validation .

Q. How can computational modeling predict metabolic pathways and toxicity risks for this compound?

  • In Silico Tools : Use ADMET Predictors (e.g., SwissADME) to identify cytochrome P450 (CYP3A4/2D6) metabolism sites. Molecular dynamics simulations (e.g., GROMACS) assess interactions with hepatic enzymes. Experimental validation via LC-MS/MS of microsomal incubations confirms predicted metabolites like hydroxylated benzodioxole derivatives .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Process Optimization : Employ chiral stationary phases (e.g., Chiralpak IA) during HPLC purification to resolve racemic mixtures. Catalytic asymmetric synthesis (e.g., using BINAP ligands) ensures stereochemical integrity at the piperazine nitrogen. Monitor reaction kinetics via in situ FTIR to prevent epimerization during reflux .

Methodological Considerations

  • Synthetic Reproducibility : Document solvent choice (e.g., ethanol vs. methanol) and reaction times meticulously, as minor variations can alter yields by >20% .
  • Data Validation : Use high-field NMR (≥500 MHz) and high-resolution mass spectrometry (HRMS) to confirm molecular formulae, especially for low-abundance impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.